2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with trifluoromethyl-substituted aldehydes, followed by bromination of the resulting intermediate . The reaction conditions often include the use of catalysts such as samarium triflate under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups replacing the bromine atom or modifying the trifluoromethyl group .
Scientific Research Applications
2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-(trifluoromethyl)benzo[d]oxazole
- 2-(Iodomethyl)-6-(trifluoromethyl)benzo[d]oxazole
- 2-(Methyl)-6-(trifluoromethyl)benzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and electronic properties. The bromine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C9H5BrF3NO |
---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NO/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2 |
InChI Key |
ORTXTJPWTIPWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CBr |
Origin of Product |
United States |
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